molecular formula C12H18N2O2S B5106431 N-(1-methyl-4-piperidinyl)benzenesulfonamide

N-(1-methyl-4-piperidinyl)benzenesulfonamide

Cat. No.: B5106431
M. Wt: 254.35 g/mol
InChI Key: KFOBTAODXTXODG-UHFFFAOYSA-N
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Description

N-(1-methyl-4-piperidinyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H18N2O2S and its molecular weight is 254.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.10889899 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phospholipase A2 Inhibition

N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide, a derivative of N-(1-methyl-4-piperidinyl)benzenesulfonamide, has been evaluated as a potent inhibitor of membrane-bound phospholipase A2. This compound showed significant effects in reducing the size of myocardial infarction in rats, highlighting its potential in cardiac health research (Oinuma et al., 1991).

HIV-1 Infection Prevention

Research on methylbenzenesulfonamide, related to this compound, indicates potential use in preventing human HIV-1 infection. A specific intermediate compound demonstrated notable activity, showing promise for drug development in this area (Cheng De-ju, 2015).

Carbonic Anhydrase Inhibition and Cancer Research

Ureido benzenesulfonamides incorporating triazine moieties, which are structurally related to this compound, have been identified as potent inhibitors of human carbonic anhydrase isoforms, particularly hCA IX. This isoform is significantly involved in cancer, making these compounds relevant for anticancer studies. One such compound showed sub-nanomolar potency, underlining its potential in medicinal and pharmacological research (Lolak et al., 2019).

Cognitive Enhancement in Age-Related Disorders

SB-399885, structurally similar to this compound, was found to be a potent, selective antagonist of the 5-HT6 receptor with cognitive-enhancing properties. It showed effectiveness in reversing age-dependent deficits in spatial learning in rats, suggesting its utility in treating cognitive impairments in conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Anticonvulsant and Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives, including those with structural similarities to this compound, have demonstrated effective inhibition of certain carbonic anhydrase isoforms. Some derivatives exhibited significant anticonvulsant activity, showing potential in epilepsy treatment (Mishra et al., 2017).

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-14-9-7-11(8-10-14)13-17(15,16)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOBTAODXTXODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.